Chrysothol

概要

説明

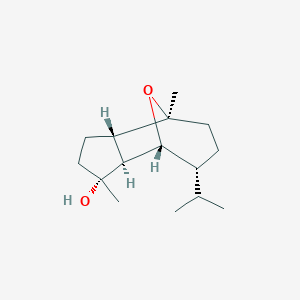

Chrysothol is a naturally occurring compound isolated from the aerial parts of the plant Chrysothamnus viscidiflorus var. viscidiflorus . It belongs to the class of sesquiterpenes and has shown significant biological activities, including antimicrobial and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of chrysothol involves several steps, starting from readily available precursors. The key steps include the formation of the sesquiterpene skeleton followed by functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods

The use of biotechnological methods, including microbial fermentation, could also be explored for the production of this compound on an industrial scale .

化学反応の分析

Isolation and Structural Characterization

Chrysothol was isolated via chromatographic techniques and structurally elucidated using spectroscopic methods:

-

Molecular formula : C₁₅H₂₆O₂, established by HRCI-MS ([M+H]⁺ at m/z 239.201105) and ¹³C NMR data .

-

Key spectral features :

Acetylation Reaction

This compound undergoes acetylation to form derivatives, providing insights into its reactive hydroxyl group:

-

Reaction conditions : Treated with acetyl chloride in pyridine .

-

Product : Monoacetyl derivative (1a, C₁₇H₂₈O₃) with a downfield shift of H-6 (δ 4.01 → 4.08) and new acetyl signals (δ 1.98, 22.0 ppm for CH₃CO) .

-

Key observations :

Biological Activity

This compound and its derivatives demonstrated selective anti-cancer properties:

-

Results :

Reaction Pathways and Mechanistic Insights

科学的研究の応用

Chemical Properties and Structure

Chrysothol is a natural phenolic compound known for its biological activities. It is characterized by its unique chemical structure that contributes to its various applications.

Medicinal Applications

This compound has been studied for its pharmacological properties, which include:

- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells. This property is crucial for preventing chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : this compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its application in developing new antimicrobial agents is being explored to combat antibiotic resistance .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could be developed into an effective topical antimicrobial agent .

Agricultural Applications

In agriculture, this compound has potential as a natural pesticide due to its biocidal properties:

- Fungicide : this compound has been shown to inhibit the growth of various plant pathogens, suggesting its use as a natural fungicide in crop protection .

- Plant Growth Regulator : Preliminary studies indicate that this compound may enhance plant growth and yield by modulating hormonal pathways in plants .

Data Table: Agricultural Efficacy of this compound

| Application Type | Target Organism | Efficacy (%) | Reference |

|---|---|---|---|

| Fungicide | Fusarium spp. | 85 | |

| Plant Growth Regulator | Various crops | 20% increase in yield |

Material Science Applications

This compound's unique properties also lend themselves to material science:

- Biodegradable Polymers : Research is underway to incorporate this compound into biodegradable polymer matrices to enhance their mechanical properties while maintaining environmental sustainability .

- Coatings : Due to its antimicrobial properties, this compound can be used in coatings for medical devices and surfaces to prevent microbial colonization .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is necessary:

- Clinical Trials : More extensive clinical trials are required to validate the medicinal claims associated with this compound.

- Regulatory Approvals : For agricultural applications, obtaining regulatory approvals will be essential for commercial use.

- Sustainability Studies : Investigating the sustainability of sourcing this compound from natural resources will be critical for long-term applications.

作用機序

The mechanism of action of chrysothol involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This compound interacts with specific molecular targets, including enzymes and receptors, which modulate signaling pathways involved in cell growth and survival .

類似化合物との比較

Chrysothol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include other sesquiterpenes and cinnamic acid derivatives found in Chrysothamnus viscidiflorus. These compounds share some biological activities but differ in their specific molecular targets and mechanisms of action .

List of Similar Compounds

Sesquiterpenes: Compounds with similar sesquiterpene skeletons.

Cinnamic Acid Derivatives: Compounds with similar structural features and biological activities.

Ketoalcohol Derivatives: Compounds with similar functional groups and reactivity

特性

IUPAC Name |

(1R,2S,3R,6S,7S,10R)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12+,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWNHOBTYNZGAR-FSKVPOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]3CC[C@@]([C@@H]3[C@@H]1O2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of chrysothol?

A1: this compound has been isolated from various plant sources. It was identified in Teucrium persicum Boiss [] and Alismatis Rhizoma [], the dried rhizome of Alisma orientale. Additionally, it was found in the Ecuadorian species Lepechinia mutica (Benth.) Epling [].

Q2: What is the known biological activity of this compound?

A2: While specific mechanisms of action remain to be elucidated, research suggests potential anti-inflammatory activity associated with this compound. In a study on compounds from Alismatis Rhizoma, this compound, along with other isolated guaiane-type sesquiterpenoids, was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells []. This inhibition of NO production suggests potential anti-inflammatory properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。